4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Metabolism and Pharmacological Properties
Cytochrome P450 Enzyme Involvement : A study on the metabolism of a novel antidepressant, Lu AA21004 (not the exact compound but related in terms of chemical structure and metabolic pathways), revealed the significant role of Cytochrome P450 enzymes in its oxidative metabolism. This research provides insights into the metabolic transformation of such compounds, highlighting the enzymes responsible for their bioconversion into various metabolites (Hvenegaard et al., 2012).
Selective Serotonin Receptor Agonism : Benzamide derivatives, including those with benzylsulfonyl groups, have been synthesized and studied for their effects on gastrointestinal motility. One specific derivative demonstrated selective serotonin 4 (5-HT4) receptor agonism, suggesting potential as a novel prokinetic agent with reduced side effects due to minimal interaction with other receptor types (Sonda et al., 2004).
Antimicrobial and Antifungal Activity
Schiff Base Derivatives : Compounds derived from reactions involving sulfonyl groups have been evaluated for their antibacterial and antifungal properties. A study on Schiff base derivatives from sulfamerazine showed potent activity against various microbial strains, underscoring the antimicrobial potential of these compounds (Othman et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a piperazinyl structure have been reported to target dna gyrase , a type II topoisomerase found in bacteria, and Heat shock protein HSP 90-alpha , a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.
Mode of Action
Similar compounds have been designed to have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect .
Biochemical Pathways
Similar compounds have been reported to inhibit carbonic anhydrase (ca), an enzyme that catalyzes the reversible hydration reaction of co2 and thus regulates many physiological functions .
Pharmacokinetics
Similar compounds have been designed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance .
Result of Action
Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Safety and Hazards
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-14-18-16(12-17(19-14)24-2)20-8-10-21(11-9-20)25(22,23)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIECNNFEDVIOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.